molecular formula C22H25F2N4O3Cl B601136 Gefitinib 3,4-Difluoro Impurity HCl CAS No. 184475-68-1

Gefitinib 3,4-Difluoro Impurity HCl

Cat. No. B601136
CAS RN: 184475-68-1
M. Wt: 466.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gefitinib 3,4-Difluoro Impurity HCl is an impurity of Gefitinib , a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It acts in a similar manner to erlotinib, selectively targeting the mutant proteins in malignant cells .


Synthesis Analysis

The synthesis of gefitinib starts with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which undergoes chlorination by phosphorus oxychloride. The produced 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol to give the final product .


Molecular Structure Analysis

The molecular formula of Gefitinib 3,4-Difluoro Impurity HCl is C22H25ClF2N4O3 . The molecular weight is 466.9 g/mol . The structure of gefitinib includes a quinazoline ring and a benzene ring, which are nearly coplanar .


Physical And Chemical Properties Analysis

Gefitinib is freely soluble in dimethylsulphoxide but slightly soluble in methanol and ethanol . UV spectroscopy of gefitinib showed a λmax of approximately 331nm, whereas IR spectroscopy principal peaks were observed at 3400cm (-1) (NH), 2956cm (-1) (CH2, CH, alkyl), 1625cm (-1) (CC, CN), 1500cm (-1) (HCCH, aryl), 1110cm (-1) (CO), 1028cm (-1) (CF) .

Mechanism of Action

Target of Action

The primary target of Gefitinib 3,4-Difluoro Impurity HCl is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib 3,4-Difluoro Impurity HCl is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . By selectively targeting the mutant proteins in malignant cells, it acts in a similar manner to erlotinib .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by Gefitinib 3,4-Difluoro Impurity HCl affects multiple biochemical pathways. The primary pathway is the Ras signalling cascade , which is an anti-apoptotic pathway . When this pathway is inhibited, it leads to uncontrolled cell proliferation .

Pharmacokinetics

It is known that the compound is an impurity of gefitinib, which has a bioavailability of 59% when administered orally . Gefitinib is primarily metabolized in the liver by CYP3A4 . The elimination half-life of Gefitinib ranges from 6 to 49 hours .

Result of Action

The result of Gefitinib 3,4-Difluoro Impurity HCl’s action is the inhibition of cell proliferation in cancer cells that overexpress EGFR . This can lead to the death of these cancer cells, thereby reducing the size of tumors and potentially leading to remission .

Action Environment

The action of Gefitinib 3,4-Difluoro Impurity HCl can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism and hence the efficacy of Gefitinib . Additionally, genetic mutations in the EGFR can affect the sensitivity of cancer cells to Gefitinib .

Safety and Hazards

Gefitinib is generally well-tolerated. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable. Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .

Future Directions

Gefitinib is a promising anti-cancer drug and research is ongoing to design better compounds based on it . The development of improved therapeutic approaches such as fourth-generation EGFR-TKIs, peptides, nanobodies, PROTACs etc. is expected .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gefitinib 3,4-Difluoro Impurity HCl involves the reaction of Gefitinib with 3,4-Difluoroaniline followed by HCl treatment.", "Starting Materials": [ "Gefitinib", "3,4-Difluoroaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: Gefitinib is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: 3,4-Difluoroaniline is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to form the HCl salt of the impurity.", "Step 4: The resulting solid is filtered, washed with water and dried to obtain Gefitinib 3,4-Difluoro Impurity HCl." ] }

CAS RN

184475-68-1

Molecular Formula

C22H25F2N4O3Cl

Molecular Weight

466.92

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.